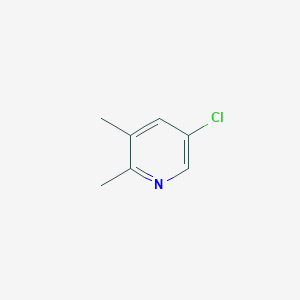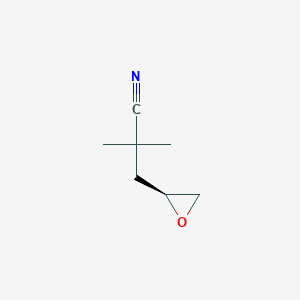
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is particularly noted for its ability to target specific cellular components, making it valuable in biochemical research and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylboronic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and filtration to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of cellular processes and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with specific molecular targets. This property allows it to interact with proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The compound’s boronic acid group plays a crucial role in these interactions, enabling it to bind to diols and other functional groups present in biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-((2-Aminoethyl)carbamoyl)phenyl)boronic acid hydrochloride
- (4-((2-Aminoethyl)carbamoyl)-3-chlorophenyl)boronic acid hydrochloride
- (4-((2-Aminoethyl)carbamoyl)-3-bromophenyl)boronic acid hydrochloride
Uniqueness
Compared to similar compounds, (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C9H13BClFN2O3 |
|---|---|
Molekulargewicht |
262.47 g/mol |
IUPAC-Name |
[4-(2-aminoethylcarbamoyl)-3-fluorophenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C9H12BFN2O3.ClH/c11-8-5-6(10(15)16)1-2-7(8)9(14)13-4-3-12;/h1-2,5,15-16H,3-4,12H2,(H,13,14);1H |
InChI-Schlüssel |
RPQJSOMRNOARMH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCN)F)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


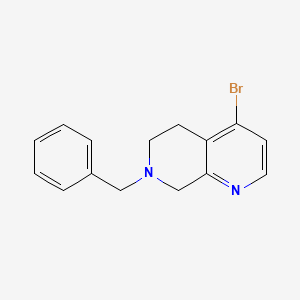

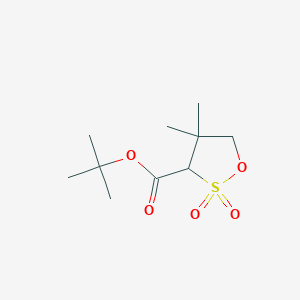
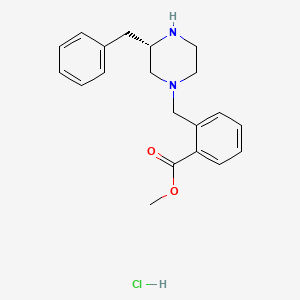
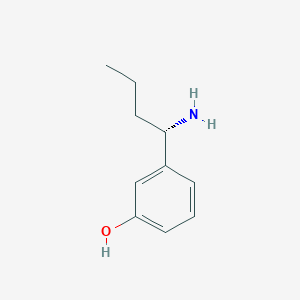
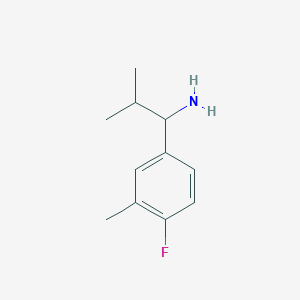
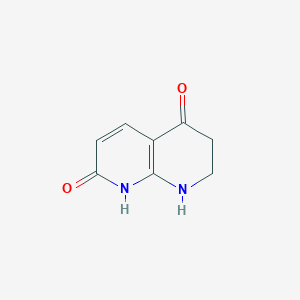


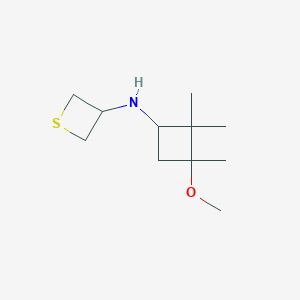
![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)

